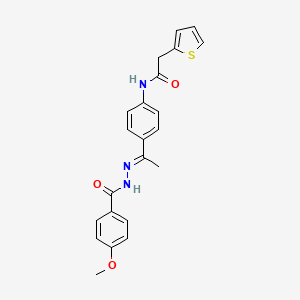
Neuraminidase-IN-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuraminidase-IN-19 is a compound known for its inhibitory effects on the enzyme neuraminidase. Neuraminidase is a glycoprotein found on the surface of influenza viruses and plays a crucial role in the release of new viral particles from infected cells. By inhibiting this enzyme, this compound can prevent the spread of the virus within the host, making it a valuable tool in antiviral research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reagents and catalysts are used to facilitate these transformations under controlled conditions .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Neuraminidase-IN-19 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products can include various derivatives with modified biological activity .
Aplicaciones Científicas De Investigación
Neuraminidase-IN-19 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on viral replication and host-pathogen interactions.
Medicine: Explored as a potential antiviral agent for the treatment of influenza and other viral infections.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Mecanismo De Acción
Neuraminidase-IN-19 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic activity. This prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release of new viral particles. The inhibition of neuraminidase disrupts the viral life cycle and reduces the spread of the infection .
Comparación Con Compuestos Similares
Oseltamivir: A widely used neuraminidase inhibitor with a similar mechanism of action.
Zanamivir: Another neuraminidase inhibitor that is effective against influenza viruses.
Laninamivir: A long-acting neuraminidase inhibitor with enhanced potency.
Uniqueness: Neuraminidase-IN-19 is unique in its structural features and binding affinity, which may result in different pharmacokinetic and pharmacodynamic properties compared to other neuraminidase inhibitors. Its distinct chemical structure allows for potential modifications to improve efficacy and reduce resistance .
Propiedades
Fórmula molecular |
C22H21N3O3S |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
4-methoxy-N-[(E)-1-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C22H21N3O3S/c1-15(24-25-22(27)17-7-11-19(28-2)12-8-17)16-5-9-18(10-6-16)23-21(26)14-20-4-3-13-29-20/h3-13H,14H2,1-2H3,(H,23,26)(H,25,27)/b24-15+ |
Clave InChI |
KRQURQADMFYKEU-BUVRLJJBSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
SMILES canónico |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


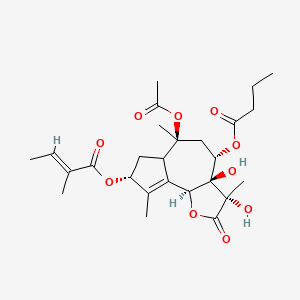
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
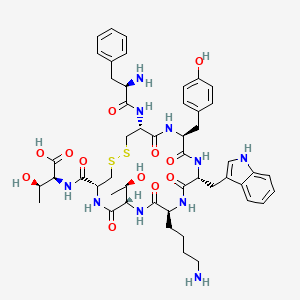
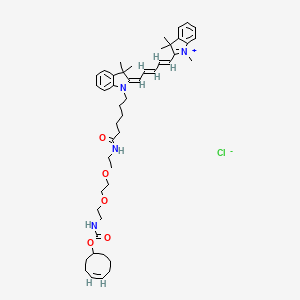
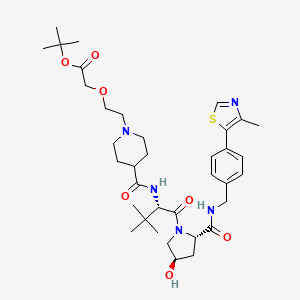
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)
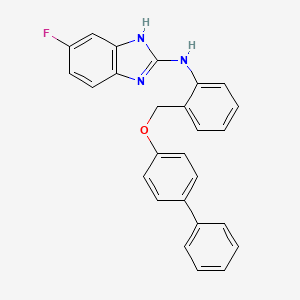
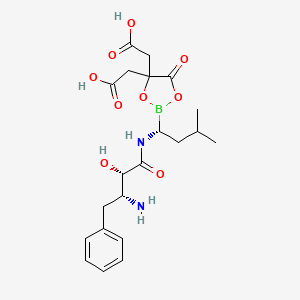
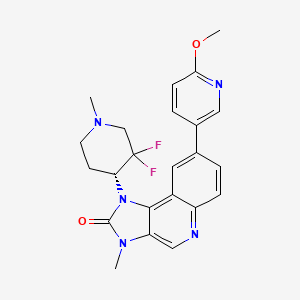
![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)
![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)
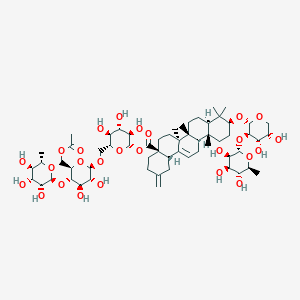
![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
